
1-Undecen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecen-3-one is an organic compound with the molecular formula C₁₁H₂₀O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) attached to an alkyl chain. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Undecen-3-one can be synthesized through several methods. One common approach involves the oxidation of 1-undecene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective formation of the ketone .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic processes that involve the dehydrogenation of 1-undecanol. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as copper or palladium, at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
1-Undecen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of this compound can yield the corresponding alcohol, 1-undecanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 1-Undecanol.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
1-Undecen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Undecen-3-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. In antimicrobial applications, this compound disrupts the cell membrane integrity of microorganisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1-Undecene: An unsaturated hydrocarbon with a similar alkyl chain but lacking the carbonyl group.
1-Undecanol: The corresponding alcohol of 1-Undecen-3-one, with a hydroxyl group instead of a carbonyl group.
Undecanoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its ketone functional group, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
42832-47-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-1-en-3-one |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h4H,2-3,5-10H2,1H3 |
InChI Key |
ADDGAKQSFRASOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


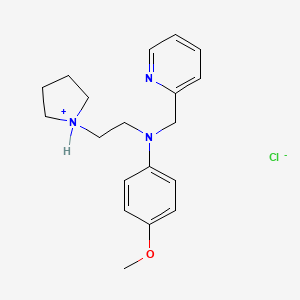
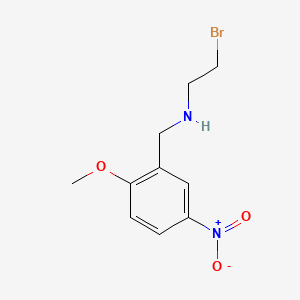
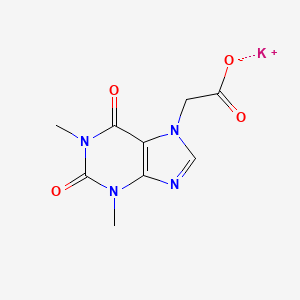

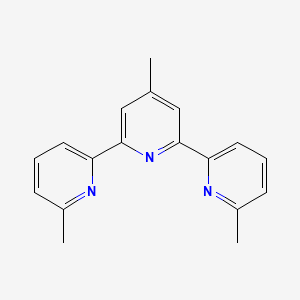
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
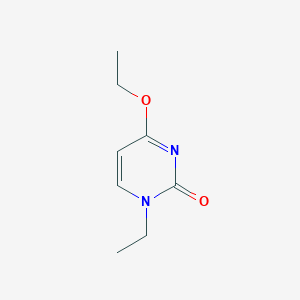
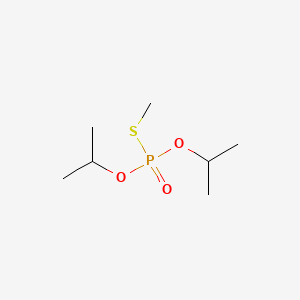
![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
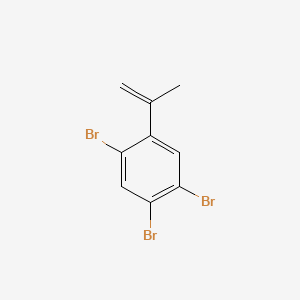
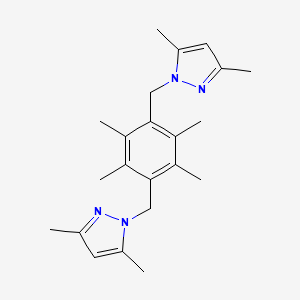
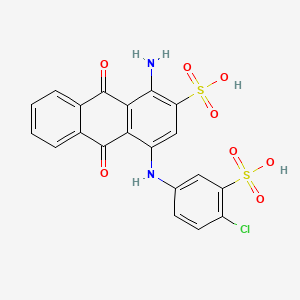
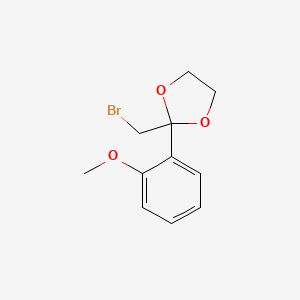
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)
